4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)benzo[c][1,2,5]thiadiazole
Overview
Description
4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)benzo[c][1,2,5]thiadiazole is a complex organic compound with the molecular formula C38H54Br2N2S3. It is known for its unique structural properties, which make it a valuable material in various scientific and industrial applications, particularly in the field of organic electronics and photovoltaics .
Mechanism of Action
Target of Action
The primary target of the compound 4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)benzo[c][1,2,5]thiadiazole, also known as 4,7-bis(5-bromo-4-dodecylthiophen-2-yl)-2,1,3-benzothiadiazole, is the electron acceptor in polymer solar cells . The compound plays a crucial role in the energy conversion process within these cells.
Mode of Action
The compound acts as an electron acceptor in the active layer of polymer solar cells . It interacts with the electron donor materials, facilitating the transfer of electrons. This electron transfer results in the generation of an electric current .
Biochemical Pathways
The compound is involved in the electron transport chain of the solar cells . It accepts electrons from the donor materials and transfers them through the cell, contributing to the overall power conversion efficiency of the solar cell .
Pharmacokinetics
molecular properties are crucial for its function. The compound has a molecular weight of 794.85 , and it is typically stored at temperatures between 2-8°C .
Result of Action
The action of the compound results in increased power conversion efficiencies in polymer solar cells . This is achieved through improved short-circuit current density, open-circuit voltage, and fill factor in the solar cells .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the temperature of the environment can affect the compound’s stability, as it is typically stored at low temperatures . Additionally, the light intensity in the environment can impact the efficiency of the solar cells in which the compound is used .
Biochemical Analysis
Biochemical Properties
4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)benzo[c][1,2,5]thiadiazole plays a crucial role in biochemical reactions, particularly in the context of polymer solar cells and thin film transistors . This compound interacts with various enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with electron acceptor proteins, facilitating electron transfer processes essential for energy conversion in solar cells . The nature of these interactions is primarily based on the compound’s ability to form stable complexes with these proteins, enhancing their functional efficiency.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been shown to affect the expression of genes involved in energy metabolism, leading to enhanced cellular energy production. Additionally, it impacts cell signaling pathways by interacting with key signaling molecules, thereby altering cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to electron acceptor proteins, facilitating electron transfer and enhancing the efficiency of energy conversion processes . This compound also acts as an enzyme inhibitor, modulating the activity of enzymes involved in cellular metabolism . Furthermore, it influences gene expression by interacting with transcription factors, thereby regulating the transcription of genes involved in energy production and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that this compound remains stable under controlled conditions, maintaining its biochemical activity over extended periods . Its degradation products can have varying effects on cellular processes, necessitating careful monitoring in long-term studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound enhances cellular energy production and improves metabolic efficiency . At high doses, it can exhibit toxic effects, leading to cellular damage and impaired function . These threshold effects highlight the importance of dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for energy metabolism . It influences metabolic flux by modulating the activity of key enzymes, thereby altering the levels of metabolites involved in energy production . This compound’s role in metabolic pathways underscores its potential in enhancing cellular energy efficiency and overall metabolic health.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it exerts its biochemical effects . The compound’s distribution within tissues is influenced by its affinity for different cellular compartments, affecting its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is a critical factor determining its activity and function . This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization to mitochondria, for instance, enhances its role in energy metabolism by directly interacting with mitochondrial enzymes and proteins . This targeted localization is essential for the compound’s efficacy in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)benzo[c][1,2,5]thiadiazole typically involves the reaction of 4,7-dibromo-2,1,3-benzothiadiazole with 5-bromo-4-dodecylthiophene. This reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide or toluene . The reaction conditions usually require heating to temperatures around 100-120°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of high-purity reagents and solvents is crucial, and the reaction is often conducted in specialized reactors designed to handle the high temperatures and pressures required .
Chemical Reactions Analysis
Types of Reactions
4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)benzo[c][1,2,5]thiadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki or Stille coupling reactions to form larger conjugated systems, which are useful in the synthesis of organic semiconductors.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Commonly used in coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate intermediates and drive reactions to completion.
Major Products
The major products formed from these reactions include various substituted derivatives and extended conjugated systems, which are valuable in the development of organic electronic materials .
Scientific Research Applications
4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)benzo[c][1,2,5]thiadiazole has several scientific research applications:
Organic Electronics: Used in the synthesis of polymer semiconductors for organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells.
Photovoltaics: Employed in the development of materials for solar cells due to its excellent electron-accepting properties.
Material Science: Studied for its potential in creating new materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole: Similar in structure but lacks the dodecyl side chains, affecting its solubility and processing properties.
4,7-Dibromo-2,1,3-benzothiadiazole: A precursor in the synthesis of the target compound, with different electronic properties due to the absence of thiophene rings.
Uniqueness
4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)benzo[c][1,2,5]thiadiazole is unique due to its combination of bromine atoms and long alkyl chains, which enhance its solubility and processability in organic solvents. This makes it particularly suitable for applications in solution-processed organic electronic devices .
Properties
IUPAC Name |
4,7-bis(5-bromo-4-dodecylthiophen-2-yl)-2,1,3-benzothiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H54Br2N2S3/c1-3-5-7-9-11-13-15-17-19-21-23-29-27-33(43-37(29)39)31-25-26-32(36-35(31)41-45-42-36)34-28-30(38(40)44-34)24-22-20-18-16-14-12-10-8-6-4-2/h25-28H,3-24H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMZIVKXDPTWBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=C(SC(=C1)C2=CC=C(C3=NSN=C23)C4=CC(=C(S4)Br)CCCCCCCCCCCC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H54Br2N2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80732493 | |
Record name | 4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80732493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
794.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1179993-72-6 | |
Record name | 4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80732493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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